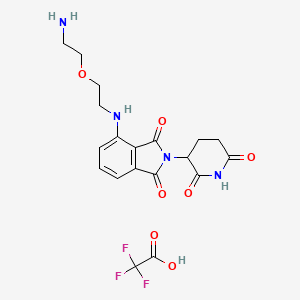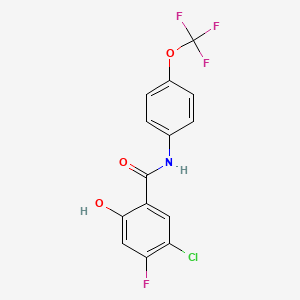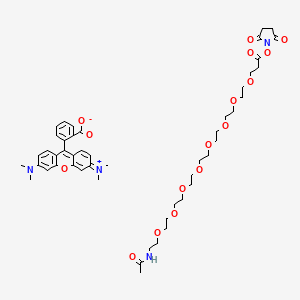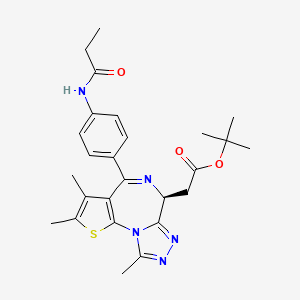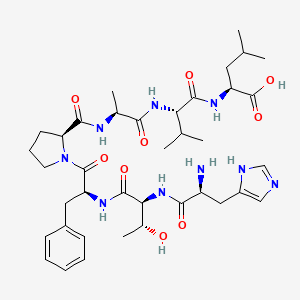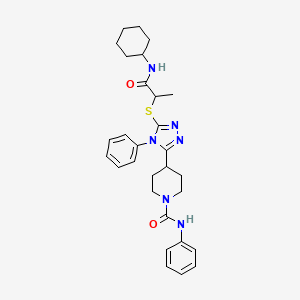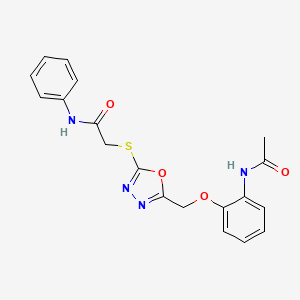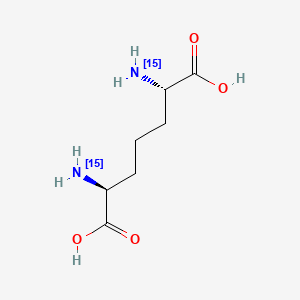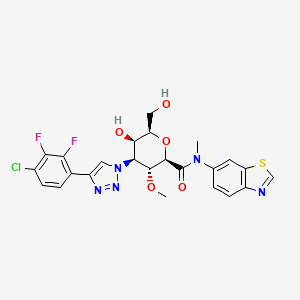
Galectin-3-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galectin-3-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a member of the galectin family of proteins. Galectin-3 is involved in various biological processes, including cell growth, proliferation, differentiation, apoptosis, and inflammation. It has been implicated in the pathogenesis of several diseases, such as cancer, fibrosis, and chronic inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and conditions used in these reactions can vary, but common reagents include organic solvents, bases, acids, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Galectin-3-IN-4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .
科学的研究の応用
Galectin-3-IN-4 has a wide range of scientific research applications, including:
作用機序
Galectin-3-IN-4 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and other ligands. This inhibition disrupts galectin-3-mediated cellular processes, such as cell adhesion, migration, and signaling pathways. The molecular targets and pathways involved include the inhibition of galectin-3’s role in promoting inflammation, fibrosis, and tumor progression .
類似化合物との比較
Similar Compounds
Belapectin: Another galectin-3 inhibitor used in the treatment of liver fibrosis and cancer.
TD139: A galectin-3 inhibitor investigated for its potential in treating idiopathic pulmonary fibrosis.
Uniqueness
Galectin-3-IN-4 is unique in its specific binding affinity and inhibitory potency against galectin-3. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various diseases associated with galectin-3 .
特性
分子式 |
C24H22ClF2N5O5S |
|---|---|
分子量 |
566.0 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-N-(1,3-benzothiazol-6-yl)-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-5-hydroxy-6-(hydroxymethyl)-3-methoxy-N-methyloxane-2-carboxamide |
InChI |
InChI=1S/C24H22ClF2N5O5S/c1-31(11-3-6-14-17(7-11)38-10-28-14)24(35)23-22(36-2)20(21(34)16(9-33)37-23)32-8-15(29-30-32)12-4-5-13(25)19(27)18(12)26/h3-8,10,16,20-23,33-34H,9H2,1-2H3/t16-,20+,21+,22-,23-/m1/s1 |
InChIキー |
LGZJVCBTCCGZTI-HWLDZIHSSA-N |
異性体SMILES |
CN(C1=CC2=C(C=C1)N=CS2)C(=O)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |
正規SMILES |
CN(C1=CC2=C(C=C1)N=CS2)C(=O)C3C(C(C(C(O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


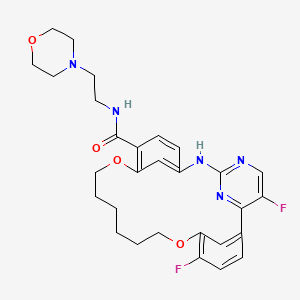
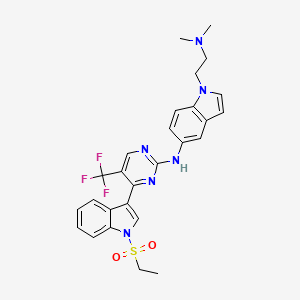
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

